what is N-Acetyl sulfapyridine-d4
what is N-Acetyl sulfapyridine-d4
An In-Depth Technical Guide to N-Acetyl sulfapyridine-d4 (B564723)
Introduction
N-Acetyl sulfapyridine-d4 is the deuterium-labeled stable isotope of N-Acetyl sulfapyridine (B1682706). Its primary and critical role in scientific research is as an internal standard for highly accurate quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] N-Acetyl sulfapyridine is the major, well-absorbed metabolite of Sulfapyridine, which itself is an active metabolite of the prodrug Sulfasalazine (B1682708).[3][4][5] Sulfasalazine is used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[5] The deuteration of the phenyl ring provides a distinct mass shift without significantly altering the chemical properties, making N-Acetyl sulfapyridine-d4 an ideal tool for pharmacokinetic and metabolic studies of its parent compounds.[1]
Chemical and Physical Properties
The fundamental properties of N-Acetyl sulfapyridine-d4 are summarized below. These characteristics are essential for method development, storage, and handling in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | [6][7] |
| Synonyms | N4-Acetylsulfapyridine-d4, N-[4-[(2-Pyridinylamino)sulfonyl]phenyl-d4]acetamide | [4][6] |
| CAS Number | 1189732-52-2 | [4][6][8] |
| Molecular Formula | C₁₃H₉D₄N₃O₃S | [4][8] |
| Molecular Weight | 295.35 g/mol | [4][6][8] |
| Exact Mass | 295.09286944 Da | [6][7] |
| Appearance | Off-White Solid | [4] |
| Purity | >95% (HPLC) | [8] |
| Storage Conditions | +4°C or 2-8°C Refrigerator | [4][8] |
Metabolic Pathway of Parent Compound: Sulfasalazine
To understand the relevance of N-Acetyl sulfapyridine-d4, it is crucial to understand the metabolic journey of its parent drug, Sulfasalazine. When administered orally, Sulfasalazine acts as a prodrug. The majority of the dose reaches the colon intact, where gut bacteria cleave the azo bond.[3][9][10] This cleavage releases two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[3][5] While 5-ASA acts locally in the colon, sulfapyridine is almost completely absorbed into the bloodstream.[3][9] Absorbed sulfapyridine then undergoes systemic metabolism, primarily in the liver, where it is N-acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-Acetyl sulfapyridine, which is then excreted in the urine.[3][11]
Applications in Research
The principal application of N-Acetyl sulfapyridine-d4 is as a stable isotope-labeled internal standard for bioanalytical quantification.[1] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for achieving high precision and accuracy. The deuterated standard is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration before sample preparation. Because it is nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization effects and losses during extraction. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for experimental variability, leading to reliable quantification.
A specific application is the development of methods to quantify sulfasalazine and its metabolite sulfapyridine in complex biological matrices like human placenta.[12][13][14] In such studies, sulfapyridine-d4 and, by extension, N-Acetyl sulfapyridine-d4 are used to accurately measure the exposure of these compounds in tissues.[13][14]
Experimental Protocols
Quantitative Analysis by LC-MS/MS
The following is a representative protocol for the simultaneous quantification of sulfasalazine and its metabolites in a biological matrix, adapted from a validated method for human placenta.[13][14] N-Acetyl sulfapyridine-d4 would serve as the internal standard for the quantification of endogenous N-Acetyl sulfapyridine.
Sample Preparation:
-
Homogenization: Homogenize tissue samples using a mixture of water and methanol (B129727) (1:1, v/v).
-
Internal Standard Spiking: Add a known amount of N-Acetyl sulfapyridine-d4 (in solution) to the homogenate.
-
Protein Precipitation: Precipitate proteins from the sample, often using a cold organic solvent like methanol or acetonitrile.
-
Solid Phase Extraction (SPE): Further clean the sample and concentrate the analytes using an appropriate SPE cartridge.
-
Reconstitution: Evaporate the final eluent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| LC Column | Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.450 mL/min |
| Elution | Gradient elution |
| Total Run Time | ~7 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Plausible Synthetic Route
Conclusion
N-Acetyl sulfapyridine-d4 is an indispensable analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the robust and accurate quantification of N-Acetyl sulfapyridine, a key metabolite of the widely used drug Sulfasalazine. Understanding its properties, the metabolic pathway of its parent drug, and the analytical methods in which it is employed provides a comprehensive view of its importance in advancing pharmaceutical and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 6. N-Acetyl Sulfapyridine-d4 (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl Sulfapyridine-d4 (Major) | LGC Standards [lgcstandards.com]
- 8. gentaur.com [gentaur.com]
- 9. ClinPGx [clinpgx.org]
- 10. The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
